molecular formula C8H10N2O2 B1435106 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione CAS No. 2098052-49-2

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1435106
CAS No.: 2098052-49-2
M. Wt: 166.18 g/mol
InChI Key: KCRIPFKRPJJREF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione is an organic compound characterized by a cyclopropylmethyl group attached to a dihydropyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with a pyrazine derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The dihydropyrazine-2,3-dione core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrazine ring.

    Cyclopropylmethyl bromide: A precursor used in the synthesis of various cyclopropylmethyl derivatives.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine, used in different synthetic applications.

Uniqueness

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione is unique due to its combination of a cyclopropylmethyl group and a dihydropyrazine-2,3-dione core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(cyclopropylmethyl)-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-8(12)10(4-3-9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRIPFKRPJJREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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